

Technical Deep Dive: Structural Characterization & Functional Validation of Cesium Ionophore II

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Compound of Interest

Compound Name: Cesium ionophore II

CAS No.: 92003-62-8

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Subject: Dibenzo-18-crown-6 (**Cesium Ionophore II**) CAS: 14187-32-7 Content Type: Technical Reference Guide Audience: Analytical Chemists, Sensor Developers, and Structural Biologists[1][2]

Part 1: Molecular Architecture & The "Sandwich" Mechanism[3]

Cesium Ionophore II, technically defined as Dibenzo-18-crown-6 (DB18C6), represents a foundational class of ether-based neutral carriers.[1][2][3] While modern calixarene-based ionophores (e.g., Ionophore III/IV) offer higher selectivity, DB18C6 remains a critical benchmark in ion-selective electrode (ISE) development due to its robust lipophilicity and well-understood complexation kinetics.[1][2][3]

The Mismatch Paradox

The 18-crown-6 cavity diameter is approximately 2.6–3.2 Å, which is geometrically ideal for Potassium ions (

, ionic radius ~2.66 Å).[1][2][3] However, Cesium ions are significantly larger (

, ionic radius ~3.34 Å).[2][3]

How does DB18C6 bind Cs⁺? It utilizes a 2:1 (Ligand:Metal) "Sandwich" Complex.[1][3] Unlike

, which nests inside the cavity,

is too large to fit within the plane of the donor oxygen atoms.^{[2][3]} Instead, it sits above the ring.^{[2][3]} To satisfy the coordination number, a second DB18C6 molecule approaches from the opposite side, trapping the

ion between two ether rings.^{[2][3]}

Structural Specifications

- IUPAC Name: 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine^{[1][2][3]}
- Molecular Formula:
^{[1][3]}
- Molecular Weight: 360.40 g/mol ^{[1][4][5]}
- Lipophilicity (log P): ~2.5 (Ensures retention in PVC sensor membranes).^{[1][3]}

Part 2: Spectroscopic Characterization Workflow

To validate the identity and purity of **Cesium Ionophore II**, a multi-modal spectroscopic approach is required. This section details the expected signals and their structural origins.^{[3][6]}

Nuclear Magnetic Resonance (NMR)

The symmetry of DB18C6 results in a simplified spectrum.^[3] Impurities (e.g., monobenzo analogs or unreacted catechol) disrupt this symmetry.^{[2][3]}

Nucleus	Chemical Shift (, ppm)	Multiplicity	Integration	Structural Assignment
1H	6.80 – 6.95	Multiplet	8H	Aromatic Protons: Benzene rings fused to the ether. [1] [2]
1H	4.10 – 4.20	Multiplet	8H	-Methylene: adjacent to the phenoxy group. [1] [2]
1H	3.90 – 4.05	Multiplet	8H	-Methylene: central ether linkage. [1] [2]
13C	~149.0	Singlet	-	Aromatic C-O: Quaternary carbon attached to oxygen. [1] [2] [3]
13C	~121.5	Singlet	-	Aromatic C-H: Benzene ring carbons. [1] [2] [3]
13C	~114.0	Singlet	-	Aromatic C-H: Benzene ring carbons. [1] [2] [3]
13C	~69.5	Singlet	-	Ether : Central ethylene glycol units. [1] [2] [3]

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive mode is the standard for validation.[1][3]

- Target Peak:

360.4

or 383.4

.[1][3]

- Cesium Complex Verification: Upon addition of CsCl, a dominant peak at

853.8 appears, corresponding to the sandwich complex

.[2][3] This confirms the 2:1 stoichiometry capability.[3][7]

Characterization Logic Diagram

The following workflow illustrates the decision tree for validating synthesized or purchased Ionophore II.

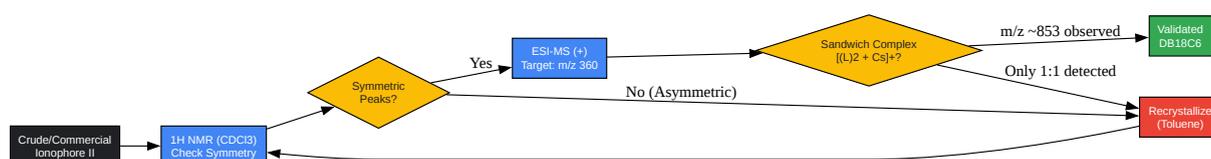


Fig 1: Structural Validation Workflow for Cesium Ionophore II

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Part 3: Functional Validation (ISE Fabrication)[1][3]

Structural purity does not guarantee sensor performance.[2][3] The functional behavior of **Cesium Ionophore II** is highly dependent on the membrane matrix, specifically the inclusion of

lipophilic ionic sites (borates) to ensure Donnan exclusion and facilitate the cation exchange mechanism.[3]

The Membrane Matrix

The standard "Cocktail" for a Cesium-selective electrode using Ionophore II requires precise mass ratios.[1][3]

Component	Function	Weight %
Cesium Ionophore II	Neutral Carrier (Ligand)	1.0 – 3.0%
KTpCIPB	Lipophilic Additive (Anionic Site)	0.5 – 1.0%
o-NPOE	Plasticizer (High Dielectric Const.) ^{[1][2]}	66.0%
PVC (High MW)	Polymer Matrix	30.0 – 33.0%

- Critical Note on KTpCIPB: Potassium tetrakis(4-chlorophenyl)borate is essential.^{[1][3]} Without this anionic site, the neutral carrier cannot effectively extract cations from the aqueous phase into the organic membrane phase, resulting in high resistance and sub-Nernstian slopes.^{[2][3]}

Selectivity Coefficients (Potentiometric)

The selectivity coefficient (

) quantifies the preference of the sensor for Cesium over interfering ions.^[3]

- Method: Separate Solution Method (SSM) or Fixed Interference Method (FIM).^{[1][3]}
- Target Performance:

Interfering Ion (M)	(Typical)	Interpretation
Rb+	-1.5	Moderate Interference (Similar radius)
K+	-2.1	Critical Interferent (Cavity match)
Na+	-3.5	Good Selectivity
Li+	-4.2	Excellent Selectivity
Ca ²⁺	-4.0	Excellent Selectivity

Signal Transduction Pathway

The following diagram details how the chemical binding event translates into a measurable electrical potential.

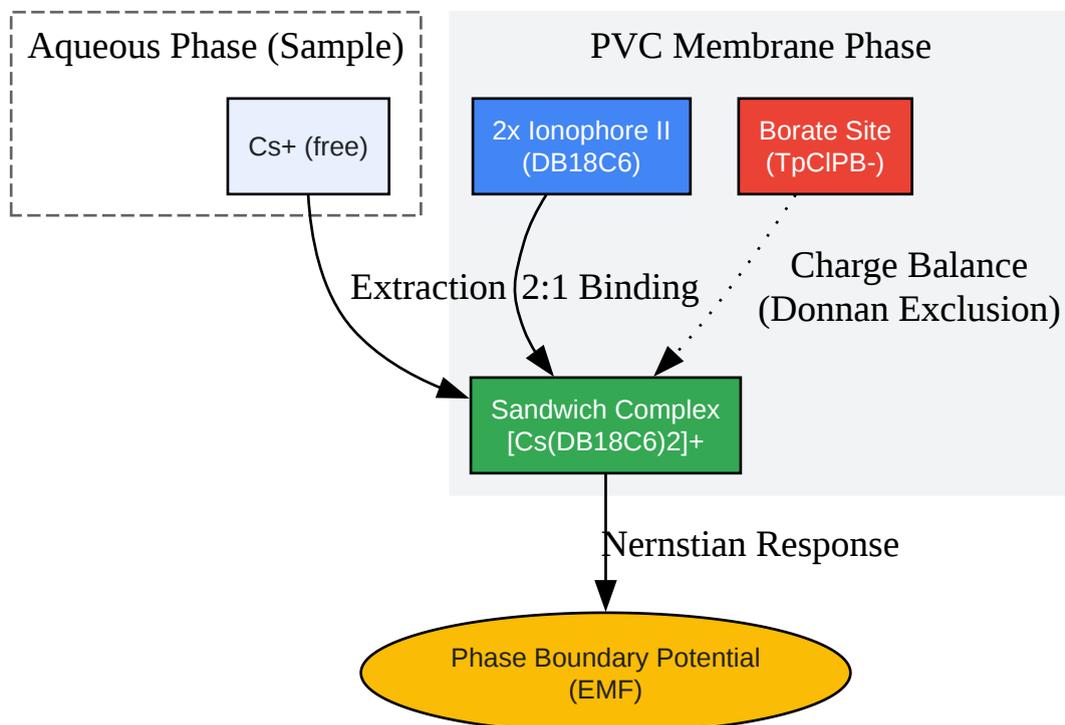


Fig 2: Signal Transduction in Cesium Ionophore II Membranes

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Part 4: Experimental Protocols

Membrane Casting Protocol

Objective: Create a homogenous, transparent sensing film.^{[2][3]}

- Dissolution: In a 20 mL glass vial, dissolve 3.5 mg **Cesium Ionophore II** and 0.8 mg KTpCIPB in 220 mg o-NPOE.
- Polymer Addition: Add 110 mg High-MW PVC.
- Solvent: Add 3.0 mL Tetrahydrofuran (THF) (freshly distilled, inhibitor-free).
- Homogenization: Vortex for 5 minutes, then sonicate for 10 minutes until the solution is perfectly clear.
- Casting: Pour the solution into a 24 mm glass ring fixed on a glass plate.
- Evaporation: Cover with a filter paper (to slow evaporation) and let stand at room temperature for 24 hours.
 - QC Check: The resulting film must be transparent and elastic.^[3] Opaque spots indicate PVC precipitation or moisture contamination.^{[2][3]}

Electrode Conditioning^{[1][2][3]}

- Cut a 6mm disc from the master membrane.^[3]
- Mount into a Philips body or equivalent electrode housing.^{[2][3]}
- Internal Fill: 0.01 M CsCl.^[3]
- Conditioning: Soak the electrode tip in 0.01 M CsCl for 12 hours prior to use. This establishes the primary ion equilibrium at the phase boundary.^[3]

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